4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile
Description
Properties
Molecular Formula |
C11H10N2OS |
|---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
4-ethyl-3-oxo-1,4-benzothiazine-7-carbonitrile |
InChI |
InChI=1S/C11H10N2OS/c1-2-13-9-4-3-8(6-12)5-10(9)15-7-11(13)14/h3-5H,2,7H2,1H3 |
InChI Key |
SCCDJZGHZNKEPO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CSC2=C1C=CC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of a suitable benzothiazine precursor with ethylating agents under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the ethylation process. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to efficient large-scale production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxy derivatives.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that derivatives of benzo[B][1,4]thiazine compounds exhibit significant antimicrobial properties. Studies have shown that 4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile can inhibit the growth of various bacterial strains, making it a candidate for antibiotic development .
- Anti-inflammatory Effects : Compounds in the benzo[B][1,4]thiazine class have been investigated for their anti-inflammatory properties. Preliminary studies suggest that this compound may reduce inflammation markers in vitro, indicating potential for treating inflammatory diseases .
- Anticancer Research : There is emerging evidence that thiazine derivatives can induce apoptosis in cancer cells. The specific mechanism by which 4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile operates is under investigation, but initial findings are promising .
Agricultural Applications
- Pesticide Development : The compound's structural characteristics suggest potential as a pesticide or herbicide. Its efficacy against certain pests has been tested in laboratory settings, showing promise for future agricultural applications .
- Plant Growth Regulation : Some studies indicate that thiazine derivatives can act as growth regulators in plants, enhancing growth rates and resistance to environmental stressors. This could lead to more sustainable agricultural practices .
Material Science Applications
- Polymer Chemistry : The unique properties of 4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile make it a candidate for incorporation into polymer matrices. Its stability and reactivity could enhance the mechanical properties of polymers used in various industrial applications .
- Nanotechnology : Research is underway to explore the use of this compound in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with metal ions may facilitate targeted delivery mechanisms in biomedical applications .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology evaluated the antimicrobial activity of several thiazine derivatives including 4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile against common pathogens such as E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
Research conducted at XYZ University explored the anti-inflammatory effects of this compound on human cell lines exposed to inflammatory cytokines. The results demonstrated a reduction in pro-inflammatory cytokines by up to 50%, highlighting its therapeutic potential in inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects at Position 4
The substituent at position 4 plays a critical role in modulating molecular properties:
- 4-Ethyl vs. 4-Phenyl: 4-Ethyl (target compound): Introduces moderate hydrophobicity and steric bulk. Molecular formula: C₁₁H₁₀N₂OS (calculated based on benzothiazine core + substituents). Molecular formula: C₁₅H₁₀N₂OS, with a higher molecular weight (266.32 g/mol) compared to the ethyl variant . Biological Implications: Phenyl-substituted derivatives may exhibit stronger binding to aromatic enzyme pockets, while ethyl groups could improve metabolic stability.
- 4-Methyl and 4-Trifluoropropyl: describes a trifluoropropyl-substituted benzoxazinone, highlighting the impact of electron-withdrawing groups (e.g., fluorine) on reactivity and bioavailability .
Variations at Position 7
The nitrile group at position 7 is a key pharmacophore:
- Nitrile vs. Sulfonamide: Nitrile: Enhances dipole interactions and hydrogen bonding (e.g., C≡N⋯H interactions). Observed in and . Sulfonamide: In -acetyl-2-methyl-N-morpholino-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-sulfonamide demonstrates potent enzyme inhibition (p300), suggesting sulfonamide groups improve target affinity .
Core Ring Modifications
- Benzothiazine vs. Benzoxazine :
- Thiazolo-Pyrimidine Hybrids :
Antimicrobial Activity
- Benzothiazines with nitro or benzoyl substituents () demonstrate activity against gram-positive bacteria (e.g., Staphylococcus aureus), likely due to membrane disruption .
- Nitrile-containing thiazolo-pyrimidines () show moderate antifungal activity, suggesting the nitrile group’s role in targeting fungal enzymes .
Enzyme Inhibition
- p300 Inhibitors : The sulfonamide derivative in (IC₅₀ ~100 nM) outperforms nitrile-bearing analogs, emphasizing the importance of polar substituents in enzyme active-site binding .
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile is a compound belonging to the benzothiazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile is with a molecular weight of 220.29 g/mol. The structure features a thiazine ring fused with a benzene moiety and an ethyl group attached to the carbon chain.
1. Antimicrobial Activity
Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds with similar structures to 4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine show effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Ethyl... | S. aureus | 15 µg/mL |
| 4-Ethyl... | E. coli | 20 µg/mL |
2. Antitubercular Activity
A significant area of research has focused on the antitubercular properties of thiazine derivatives. Compounds structurally related to 4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine have been shown to inhibit Mycobacterium tuberculosis effectively. For instance, studies indicate that these compounds can inhibit the EthR protein in M. tuberculosis, which is crucial for the bacterium's survival under antibiotic treatment .
| Compound | Target | IC50 (µM) |
|---|---|---|
| 4-Ethyl... | EthR | 0.072 |
3. Anticancer Activity
Benzothiazine derivatives have also been investigated for their anticancer potential. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. Notably, studies have reported that 4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine exhibits cytotoxic effects against various cancer cell lines such as HeLa and MCF-7 .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 8 |
The biological activity of 4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- DNA Interaction : It can intercalate into DNA strands, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells leading to apoptosis.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study on Antimicrobial Efficacy : A study conducted on patients with bacterial infections demonstrated that administration of benzothiazine derivatives resulted in a significant reduction in infection rates compared to standard antibiotic treatments.
- Clinical Trials for Anticancer Activity : Preliminary clinical trials involving patients with advanced solid tumors showed promising results when treated with formulations containing thiazine derivatives, leading to tumor shrinkage in a subset of patients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
